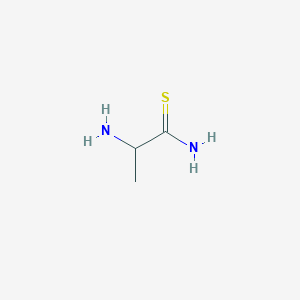

2-Aminopropanethioamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-aminopropanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOUVXZLAJTTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminopropanethioamide

Established Synthetic Pathways and Precursors

Established methods for synthesizing 2-Aminopropanethioamide and other α-amino thioamides typically rely on foundational reactions in organic chemistry, utilizing readily available precursors.

The classical synthesis of α-amino thioamides, including this compound, primarily involves two well-documented strategies: the thionation of corresponding α-amino amides and the addition of sulfur reagents to α-amino nitriles.

Thionation of α-Amino Amides: This is one of the most direct methods for preparing thioamides. znaturforsch.com The corresponding amide, 2-aminopropanamide (B1330713) (the amide of alanine), can be treated with a thionating agent. The most common reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. znaturforsch.com While effective, the availability of the starting amide can sometimes limit this method's practicality. znaturforsch.com

Reaction of Nitriles with a Sulfur Source: Another fundamental approach involves the conversion of a nitrile to a thioamide. For this compound, the precursor would be 2-aminopropanenitrile. This conversion can be achieved by reacting the nitrile with a source of hydrogen sulfide (B99878) (H₂S). thieme-connect.com Various systems can be employed, including passing gaseous H₂S through a solution of the nitrile in the presence of a base catalyst like pyridine (B92270) or triethylamine, or using an anion-exchange resin. thieme-connect.com Other sulfur sources like thioacetic acid in the presence of calcium hydride have also proven effective for converting nitriles to thioamides in high yields. organic-chemistry.orgorganic-chemistry.org

From α-Halo Amides: A two-step pathway provides a versatile route to α-substituted thioamides. rsc.org This process begins with the synthesis of an α-chloro or α-bromo amide, such as 2-chloropropanamide, which is then subjected to nucleophilic substitution with a sulfur nucleophile (e.g., sodium hydrosulfide (B80085) or a thiolate salt) to yield the final α-thioamide. rsc.org

The Willgerodt-Kindler Reaction: This classic reaction transforms an aryl alkyl ketone into a terminal thioamide using elemental sulfur and a secondary amine like morpholine. organic-chemistry.orgnih.gov While the canonical reaction involves rearrangement, a modified version using aldehydes as substrates proceeds without rearrangement to afford thioamides directly. nih.gov This three-component reaction of an aldehyde, an amine, and elemental sulfur is a powerful metal-free method for thioamide synthesis. beilstein-journals.orgresearchgate.net

Maximizing the yield and ensuring the high purity of this compound are critical for its utility. azom.com Optimization involves the systematic adjustment of various reaction parameters. nih.gov A deep understanding of reaction kinetics and potential side reactions is essential. azom.com

Key strategies for optimization include:

Reagent Stoichiometry: Fine-tuning the molar ratios of the precursor, sulfur source, and any catalysts is crucial to drive the reaction to completion and minimize unreacted starting materials.

Temperature and Reaction Time: These parameters are often interdependent. An optimal temperature provides sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition or side-product formation. The reaction time must be sufficient for maximum conversion. nih.gov

Solvent and Catalyst Choice: The solvent can significantly influence reactant solubility and reaction rates. The choice of catalyst, whether a base for nitrile addition or a specific thionating agent, directly impacts efficiency. nih.gov

Purification Methods: Post-reaction workup and purification are paramount for achieving high purity. Techniques such as crystallization, which separates the product based on solubility differences, and column chromatography, which separates compounds based on their affinity for a stationary phase, are commonly employed to remove byproducts and impurities.

Table 1: Factors for Optimizing the Synthesis of this compound

| Parameter | Influence on Yield and Purity | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Too high may cause decomposition; too low may result in slow or incomplete reaction. | Conduct small-scale trials at various temperatures to find the optimal balance between reaction speed and product stability. |

| Solvent | Impacts solubility of reagents and stability of intermediates. | Screen a range of solvents (e.g., polar aprotic like DMF, polar protic like ethanol, or non-polar like toluene) to find one that maximizes yield. |

| Catalyst Loading | Affects reaction rate. Too much can lead to side reactions or be difficult to remove. | Vary the catalyst concentration to find the minimum amount required for efficient conversion within a reasonable timeframe. nih.gov |

| Purification Technique | Directly determines the final purity of the isolated compound. | Evaluate different methods such as recrystallization from various solvents or column chromatography with different solvent systems. |

Modern and Catalytic Synthetic Routes to this compound

Recent advancements in organic synthesis have introduced sophisticated catalytic methods that offer improved efficiency, selectivity, and functional group tolerance for the preparation of thioamides.

Transition metal catalysis has become a powerful tool for constructing C–N and C–S bonds, which are central to the thioamide functional group. nih.gov These methods often proceed under milder conditions than classical approaches and can offer unique reactivity.

Cobalt-Catalyzed Reactions: Cobalt complexes have been used in domino reactions to construct complex heterocyclic systems derived from thioamides. For example, a cobalt(III)-catalyzed double annulation of aryl thioamides with alkynes involves the activation of C-H, C-S, and C-N bonds in a single operation. rsc.org Such strategies highlight the potential of transition metals to facilitate complex transformations that could be adapted for α-amino thioamide synthesis.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are renowned for their ability to form C-N bonds. nih.gov While often used for amine and amide synthesis, related methodologies can be applied to thioamides. For instance, palladium-catalyzed transamidation reactions, which involve the cleavage and formation of C(S)-N bonds, allow for the conversion of primary thioamides into more substituted derivatives. researchgate.net

Ruthenium-Catalyzed Reactions: Ruthenium complexes have been shown to catalyze the C-H arylation of thiobenzamides, demonstrating the metal's capacity to functionalize positions adjacent to the thioamide group. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions for Thioamide Synthesis

| Metal Catalyst | Reaction Type | Bond(s) Formed/Cleaved | Potential Application for this compound |

|---|---|---|---|

| Cobalt (Co) | Oxidative Cascade Annulation rsc.org | C-C, C-S, C-N | Advanced synthesis of complex derivatives from a thioamide core. |

| Palladium (Pd) | Transamidation researchgate.net | C(S)-N | Modification of the primary thioamide group after initial synthesis. |

| Hydroxylamine HCl | Transamidation rsc.org | C(S)-N | A green and benign catalytic method for converting primary thioamides to secondary or tertiary ones. rsc.org |

| Iridium (Ir) | Reductive Ugi-type Reactions researchgate.net | C-C, C-N | Synthesis of α-amino thioamide derivatives from tertiary amides, an isocyanide, and thioacetic acid. researchgate.net |

Organocatalytic and Metal-Free Approaches to this compound

To avoid the cost and potential toxicity of transition metals, organocatalytic and metal-free synthetic routes have gained significant traction. These methods often rely on simple organic molecules as catalysts or proceed via multi-component reactions under catalyst-free conditions. mdpi.com

Three-Component Willgerodt-Kindler Type Reactions: A prominent metal-free approach is the one-pot reaction between an aldehyde, a secondary amine, and elemental sulfur. beilstein-journals.orgnih.gov This method is operationally simple and tolerates a broad range of substrates, making it a powerful tool for generating diverse thioamides. beilstein-journals.orgresearchgate.net For this compound, a protected 2-aminopropanal could serve as the aldehyde component.

Organocatalysis: Small organic molecules can catalyze the formation of thioamides with high efficiency and stereoselectivity. Thiourea derivatives, for example, have been employed as organocatalysts for the glycosylation of galactals, demonstrating their ability to activate substrates toward nucleophilic attack in a stereoselective manner. nih.gov Similarly, chiral amines can catalyze tandem reactions to produce thiochromenes and dihydroquinolines. beilstein-journals.org These principles could be extended to the asymmetric synthesis of this compound.

Table 3: Comparison of Modern Metal-Free and Organocatalytic Methods

| Method | Key Reagents | Advantages |

|---|---|---|

| Metal-Free Three-Component Reaction | Aldehyde, Amine, Elemental Sulfur beilstein-journals.org | Operationally simple, broad substrate scope, avoids metal catalysts. beilstein-journals.orgnih.gov |

| Organocatalytic Tandem Reaction | α,β-Unsaturated Compound, Nucleophile, Chiral Amine Catalyst beilstein-journals.org | Access to chiral products with high enantioselectivity, mild reaction conditions. |

| Thiourea Organocatalysis | Substrate, Nucleophile, Thiourea Catalyst nih.gov | High stereoselectivity, metal-free. nih.gov |

Stereoselective Synthesis of this compound Enantiomers

The α-carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-2-Aminopropanethioamide and (S)-2-Aminopropanethioamide. The synthesis of enantiomerically pure forms is highly desirable, as different enantiomers can exhibit distinct biological activities or serve as specific building blocks in complex molecule synthesis. encyclopedia.pub

Key strategies for stereoselective synthesis include:

Use of Chiral Precursors: The most straightforward approach is to start from a commercially available, enantiomerically pure precursor. For instance, (S)-alanine (L-alanine) or (R)-alanine (D-alanine) can be converted to the corresponding enantiomer of this compound. This involves transforming the carboxylic acid group into a thioamide while ensuring the stereochemistry at the α-carbon is retained. This is a common strategy for preparing thioamide versions of amino acids for peptide synthesis. nih.gov

Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral auxiliary to the substrate. The auxiliary directs the stereochemical course of a subsequent reaction and is then removed. For example, a chiral N-tert-butanesulfinyl imine can be used to direct the addition of nucleophiles, establishing a new stereocenter with high control. mdpi.com This approach could be adapted to control the stereochemistry during the formation of the α-amino group.

Asymmetric Catalysis: An organocatalyst or a chiral transition metal complex can be used to catalyze a reaction that creates the chiral center. For example, an organocatalytic Michael addition could be used to construct the carbon backbone in an enantioselective fashion before the installation of the thioamide group. beilstein-journals.org

Table 4: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material, such as an amino acid. nih.gov | Conversion of L-alanine to (S)-2-Aminopropanethioamide. |

| Chiral Auxiliary | A recoverable chiral molecule is temporarily incorporated to direct stereoselective bond formation. mdpi.comnih.gov | Reaction of a prochiral substrate attached to a chiral auxiliary to introduce the amino group stereoselectively. |

| Asymmetric Organocatalysis | A small, chiral organic molecule catalyzes the reaction, inducing enantioselectivity. beilstein-journals.orgbeilstein-journals.org | A chiral amine catalyst promotes a tandem reaction to form the chiral backbone prior to thionation. |

Asymmetric Synthetic Strategies

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, a critical consideration for biologically active molecules where different enantiomers can have vastly different physiological effects. cutm.ac.in The development of catalytic asymmetric methods is a primary focus in this field, offering the potential for high efficiency and enantioselectivity. mdpi.comresearchgate.net

Currently, specific research detailing the asymmetric synthesis of this compound is not extensively available in publicly accessible literature. However, general principles of asymmetric synthesis can be considered for its potential preparation. Strategies often involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of a reaction. nih.govuvic.ca For the synthesis of a molecule like this compound, potential asymmetric routes could involve the enantioselective amination or thiolation of a prochiral precursor.

Table 1: Potential Asymmetric Catalysts for Amine Synthesis

| Catalyst Type | Chiral Ligand Example | Potential Application |

| Transition Metal | BINAP, DuPhos | Asymmetric hydrogenation or amination |

| Organocatalyst | Chiral Phosphoric Acids | Enantioselective additions to imines |

This table represents a general overview of catalyst types that could be theoretically applied to the synthesis of chiral amines and is not based on specific published research for this compound.

Diastereoselective Approaches and Chiral Auxiliary Use

Diastereoselective synthesis is another powerful strategy for controlling stereochemistry, often employed when a molecule contains multiple stereocenters. numberanalytics.com This approach typically involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. nih.govresearchgate.net After the desired stereocenter is created, the auxiliary is removed.

While specific diastereoselective syntheses of this compound are not detailed in the available literature, one can extrapolate from established methodologies. For instance, a chiral auxiliary could be attached to the amino group of a precursor, followed by a diastereoselective reaction to introduce the thioamide functionality or to modify the carbon backbone. Evans oxazolidinones and Oppolzer's sultams are examples of commonly used chiral auxiliaries in various asymmetric transformations. beilstein-journals.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans Oxazolidinones | Aldol reactions, alkylations | Acidic or basic hydrolysis, reduction |

| Oppolzer's Sultams | Conjugate additions, alkylations | Hydrolysis, reduction |

| Pseudoephedrine Amides | Alkylations | Acidic hydrolysis |

This table provides examples of common chiral auxiliaries and their general applications; their specific use in the synthesis of this compound has not been documented.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. epa.gov These principles are increasingly being integrated into synthetic chemistry, from laboratory scale to industrial production. ucl.ac.ukmatanginicollege.ac.in

The application of green chemistry to the synthesis of this compound would involve several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. epa.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

Specific research on the green synthesis of this compound is scarce. However, general trends in green amide and thioamide bond formation could be applicable. For example, the use of catalytic methods to form the thioamide group directly from an amine and a sulfur source would be a greener alternative to traditional methods that may use harsh reagents and produce significant waste. nih.gov The use of renewable resources, such as amino acids derived from fermentation, as starting materials could also be a key aspect of a green synthesis strategy. matanginicollege.ac.in

Reactivity and Chemical Transformations of 2 Aminopropanethioamide

Nucleophilic Character of the Amino Group

The primary amino group (-NH₂) in 2-aminopropanethioamide is a potent nucleophilic center. The lone pair of electrons on the nitrogen atom readily attacks electrophilic species, making it susceptible to a variety of common amine reactions, such as acylation and alkylation.

Acylation: The amino group can be readily acylated by reacting with acylating agents like acyl chlorides or carboxylic anhydrides to form the corresponding N-acyl derivatives. This reaction is fundamental for introducing various substituents and for protecting the amino group during multi-step syntheses. For instance, reaction with acetic anhydride (B1165640) would yield N-(1-amino-1-thioxopropan-2-yl)acetamide. Such reactions are pivotal in peptide chemistry and the synthesis of complex organic molecules. nasa.govyoutube.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. However, this reaction is often difficult to control and can result in over-alkylation, yielding a mixture of products, including quaternary ammonium (B1175870) salts.

Reaction with Carbonyls: As a primary amine, it undergoes condensation reactions with aldehydes and ketones to form imines, which is discussed in detail in Section 3.4.

The nucleophilicity of the amino group is a key factor in many of the cyclization and condensation reactions that this compound undergoes.

Electrophilic and Nucleophilic Reactivity of the Thioamide Moiety

The thioamide functional group (-C(S)NH₂) is a versatile moiety with a rich and complex reactivity profile, distinct from its oxygen analog, the amide. Thioamides are generally more reactive than amides toward both electrophiles and nucleophiles. nih.gov This enhanced reactivity stems from the properties of the carbon-sulfur double bond, which is weaker, longer, and more polarizable than a carbon-oxygen double bond. nih.govnih.gov

Nucleophilicity at Sulfur: The sulfur atom is the primary site of electrophilic attack. Its lone pairs are more available for donation than the oxygen in an amide, making it a soft nucleophile. nih.govmasterorganicchemistry.com Alkylation of the sulfur atom with alkyl halides leads to the formation of thioimidate salts, which are useful intermediates in various transformations. chemrxiv.org Protonation also preferentially occurs at the sulfur atom. rsc.org

Electrophilicity at Carbon: The thioamide carbon atom is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then collapse to expel a leaving group. This pathway is central to transamidation reactions, where one amine is substituted for another at the thioamide group. nih.govrsc.org

Acidity of N-H Protons: The N-H protons of a thioamide are significantly more acidic (pKa ≈ 18.5) than those of an amide (pKa ≈ 25.5), making the thioamide a better hydrogen bond donor. nih.govnih.gov

This dual reactivity allows the thioamide to act as a versatile synthon in the construction of various molecular architectures, particularly heterocyclic systems. researchgate.netresearchgate.net

Table 1: Comparison of Physicochemical Properties of Amide vs. Thioamide Groups

| Property | Amide (-C(O)NH₂) | Thioamide (-C(S)NH₂) | Citation |

| C=X Bond Energy | ~170 kcal/mol | ~130 kcal/mol | nih.govnih.gov |

| C=X Bond Polarity | 3.79 D | 5.07 D | nih.gov |

| N-H Acidity (pKa) | ~25.5 | ~18.5 | nih.gov |

| Reactivity | Less reactive | More reactive to electrophiles & nucleophiles | nih.gov |

| H-Bonding | Strong acceptor, weaker donor | Weaker acceptor, stronger donor | nih.gov |

| Preferred site of Electrophilic Attack | Oxygen | Sulfur | rsc.org |

Cyclization Reactions Leading to Heterocyclic Systems

The presence of two reactive functional groups in a 1,2-relationship makes this compound an ideal precursor for the synthesis of five- and six-membered heterocyclic compounds. These cyclization reactions are among the most important transformations for this class of molecules.

The combination of the amino and thioamide groups allows for the direct construction of rings containing both nitrogen and sulfur atoms, which are core structures in many pharmaceutically active compounds.

Thiazole (B1198619) Synthesis: A prominent reaction for thioamides is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound (e.g., an α-haloketone or α-haloester). bepls.com In this reaction, the nucleophilic sulfur of the thioamide attacks the α-carbon of the halo-compound, followed by intramolecular cyclization involving the thioamide nitrogen and the carbonyl group, and subsequent dehydration to form the aromatic thiazole ring. youtube.com

Thiadiazine Synthesis: this compound can also serve as a building block for six-membered 1,3,5-thiadiazine rings. General syntheses of these heterocycles often involve the reaction of a primary amine with carbon disulfide, followed by condensation with formaldehyde (B43269) and another amine. nih.govnih.gov By analogy, intramolecular cyclization or reaction with appropriate dielectrophiles could lead to the formation of thiadiazine derivatives from this compound. For example, reaction with two equivalents of formaldehyde could potentially lead to a tetrahydro-1,3,5-thiadiazine ring.

Beyond simple monocyclic heterocycles, derivatives of this compound can be used to construct more complex fused and spirocyclic systems. These reactions often involve intramolecular pathways where both the amine and thioamide functionalities participate.

Fused Systems: Intramolecular cyclization is a powerful strategy for creating fused ring systems. For example, a derivative of this compound containing an appropriate electrophilic group on a substituent could undergo intramolecular S-arylation, similar to copper-catalyzed methods used to form benzo[b]thiolanes. acs.org Reaction with bifunctional reagents such as 1,3-dicarbonyl compounds could lead to fused pyrimidine-thiazole systems after initial condensation and subsequent cyclization.

Spirocyclic Systems: While less common, the synthesis of spirocyclic compounds is conceivable. This would typically require a derivative where the amino group is part of a pre-existing ring. Subsequent reaction of the thioamide moiety with an intramolecular electrophile could then generate the spirocyclic junction.

Table 2: Representative Cyclization Reactions Involving the Thioamide Moiety

| Reaction Name | Reactants | Product Type | General Description | Citation |

| Hantzsch Thiazole Synthesis | Thioamide + α-Haloketone | Thiazole | Condensation-cyclization reaction forming a five-membered aromatic ring. | bepls.comyoutube.com |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazole | Reaction forming a 5-aminothiazole ring system. | wikipedia.org |

| Thiadiazine Synthesis | Primary Amine + CS₂ + Formaldehyde | Tetrahydro-1,3,5-thiadiazine-2-thione | One-pot condensation to form a six-membered N,S-heterocycle. | nih.govnih.gov |

| Intramolecular S-Arylation | Aryl-substituted Thioamide | Fused Thiolane | Copper-catalyzed intramolecular C-S bond formation. | acs.org |

Condensation Reactions and Imine Formation

The primary amino group of this compound readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. This acid-catalyzed, reversible reaction results in the formation of an imine (or Schiff base) and a molecule of water. wikipedia.org

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine. The reaction is typically driven to completion by removing the water formed, for example, by azeotropic distillation or using a dehydrating agent. wikipedia.org

These imine derivatives are valuable synthetic intermediates. The C=N bond can be subsequently reduced to form a secondary amine or attacked by nucleophiles, providing a route to more complex amine derivatives.

Functional Group Interconversions and Chemoselective Modifications

The presence of two distinct functional groups allows for chemoselective modifications, where one group reacts preferentially while the other remains unchanged. This is crucial for the strategic synthesis of complex molecules.

Desulfurization: One of the most significant transformations of the thioamide group is its conversion back to an amide or its reduction to an amine. Radical-initiated desulfurization using reagents like VA-044 can cleanly convert the thioamide to the corresponding amide. nih.gov This process can be highly chemoselective, even in the presence of other sulfur-containing functional groups like cysteine. nih.govrsc.org Alternatively, reductive desulfurization can convert the thioamide directly into an amine. organic-chemistry.org

Transamidation: The thioamide group can undergo transamidation, where the -NH₂ group is exchanged for another amine. This can be achieved by activating the N-C(S) bond, for example, by N-acylation, which destabilizes the thioamide ground state and facilitates nucleophilic attack at the thioacyl carbon. nih.govrsc.org

Conversion to Other Functional Groups: The thioamide group serves as a precursor to other functionalities. For example, reaction with sulfonyl amides can yield N-sulfonyl amidines. researchgate.net

The differential reactivity of the amino and thioamide groups allows for orthogonal protection strategies. The amino group can be protected with standard protecting groups (e.g., Boc, Cbz), allowing for modifications at the thioamide sulfur. Conversely, the thioamide can be masked as a thioimidate by S-alkylation, enabling reactions to be performed on the free amino group. chemrxiv.org

An exploration into the derivatization of this compound reveals a versatile scaffold ripe for chemical modification. This compound, an analogue of the amino acid alanine, features three key reactive sites: the primary amino group, the thioamide functionality, and the propane (B168953) backbone. Each of these sites can be selectively modified to generate a diverse library of chemical entities. The development of such analogues is driven by the search for novel molecules with specific chemical properties and applications. This article details the strategic approaches to modifying the this compound structure, focusing on derivatization of the amino group, transformations of the thioamide, functionalization of the carbon backbone, and the synthesis of complex polyfunctional molecules.

Coordination Chemistry of 2 Aminopropanethioamide and Its Metal Complexes

Structural Elucidation of Coordination Compounds

X-ray Crystallography in Determining Complex Architectures

While specific crystallographic data for metal complexes of 2-aminopropanethioamide are not widely available in the surveyed literature, the principles of X-ray diffraction would be applied to determine its coordination modes. For a ligand like this compound, several coordination behaviors are plausible. It could act as a monodentate ligand, coordinating through either the sulfur atom or the amino nitrogen. More likely, it would function as a bidentate ligand, forming a stable chelate ring by coordinating through both the sulfur and the amino nitrogen atoms. The exact coordination mode would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

In a hypothetical crystalline complex, X-ray diffraction analysis would reveal the precise bond distances between the metal ion and the donor atoms of the this compound ligand, as well as the bond angles within the chelate ring. This information is critical for assessing the degree of covalent character in the metal-ligand bonds and understanding any strain within the ligand upon coordination.

Table 1: Representative Metal-Ligand Bond Lengths in Thioamide-Containing Complexes

| Metal Ion | Donor Atom | Typical Bond Length (Å) |

|---|---|---|

| Ni(II) | S | 2.2 - 2.4 |

| Ni(II) | N | 2.0 - 2.2 |

| Cu(II) | S | 2.2 - 2.5 |

| Cu(II) | N | 1.9 - 2.1 |

| Zn(II) | S | 2.3 - 2.6 |

| Zn(II) | N | 2.0 - 2.3 |

(Note: This table presents typical bond lengths observed in metal complexes with thioamide-containing ligands and is intended to be representative in the absence of specific data for this compound complexes.)

Spectroscopic Probes for Coordination Environments

Spectroscopic techniques are vital for characterizing coordination complexes in both the solid state and in solution. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique insights into the coordination environment of the metal ion and the electronic structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of functional groups. In the case of this compound, the vibrational frequencies of the C=S and N-H bonds are sensitive to coordination with a metal ion. Upon coordination of the sulfur atom to a metal center, the C=S stretching frequency is expected to decrease due to the weakening of the double bond character. Concurrently, the C-N stretching frequency may increase, indicating a greater double bond character resulting from electron delocalization within the chelate ring. Coordination of the amino group would be evidenced by a shift in the N-H stretching and bending vibrations.

Table 2: Typical IR Spectral Data for Thioamide Ligands and their Metal Complexes (cm⁻¹)

| Functional Group | Free Ligand | Coordinated Ligand |

|---|---|---|

| ν(N-H) | ~3300-3100 | Shifted to lower or higher frequency |

| ν(C=S) | ~850-600 | Shifted to lower frequency |

| ν(C-N) | ~1300-1200 | Shifted to higher frequency |

(Note: This table shows general trends observed in the IR spectra of thioamide complexes.)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes of this compound, the UV-Vis spectrum would be dominated by two types of electronic transitions: ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The LMCT bands, typically observed in the UV or high-energy visible region, arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. The d-d transitions, which occur in the visible region, involve the excitation of an electron between the d-orbitals of the metal ion that have been split in energy by the ligand field. The energy and intensity of these d-d bands are characteristic of the metal ion's d-electron configuration and the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide valuable information about the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the this compound ligand would be expected to change upon coordination to a metal ion. These changes in chemical shift can help to identify the sites of coordination and provide insights into the electronic effects of the metal on the ligand.

Theoretical Insights into Electronic Structure and Bonding in Complexes

Theoretical models are essential for a deeper understanding of the electronic structure and bonding in coordination compounds. Crystal Field Theory, Ligand Field Theory, and Molecular Orbital Theory provide frameworks for interpreting the spectroscopic and magnetic properties of these complexes.

Crystal Field Theory (CFT): CFT provides a simple electrostatic model to describe the splitting of the metal d-orbitals by the surrounding ligands. chemrxiv.org In an octahedral complex, the five degenerate d-orbitals split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²). escholarship.org The energy difference between these sets is denoted as Δo. In a tetrahedral complex, the splitting pattern is inverted, with the e orbitals being lower in energy than the t₂ orbitals, and the energy splitting (Δt) is smaller than in an octahedral field. semanticscholar.org The magnitude of this splitting depends on the nature of the metal ion, its oxidation state, and the identity of the ligands. chemrxiv.org Thioamide ligands, with their soft sulfur donor atom, are generally considered to be weaker field ligands compared to nitrogen donors.

Ligand Field Theory (LFT): LFT is a more advanced model that incorporates aspects of both CFT and molecular orbital theory. nih.govexlibrisgroup.com It considers the covalent nature of the metal-ligand bond, which is neglected in the purely electrostatic model of CFT. acs.org LFT provides a more accurate description of the electronic structure and can better explain the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting.

Molecular Orbital (MO) theory provides the most comprehensive description of bonding in coordination complexes by considering the overlap of metal and ligand orbitals to form molecular orbitals. dalalinstitute.com For a complex of this compound, the highest occupied molecular orbitals (HOMOs) of the ligand (primarily associated with the sulfur and nitrogen lone pairs) would interact with the vacant d, s, and p orbitals of the metal to form bonding and antibonding molecular orbitals.

The interaction between the ligand's σ-donor orbitals and the metal's eg orbitals (in an octahedral field) leads to the formation of σ-bonding and σ*-antibonding molecular orbitals. The metal's t₂g orbitals can engage in π-bonding with suitable ligand orbitals. The sulfur atom of the thioamide group has filled p-orbitals that can act as π-donors, interacting with the metal t₂g orbitals. This π-donation would increase the electron density on the metal and decrease the ligand field splitting energy (Δo). libretexts.org A simplified molecular orbital diagram would illustrate the relative energies of the resulting molecular orbitals and help to explain the electronic transitions observed in the UV-Vis spectrum.

Reactivity and Catalytic Potential of this compound within Coordination Spheres

The coordination of this compound to a metal center can significantly alter its reactivity. The electron-withdrawing nature of the metal ion can make the protons on the amino group more acidic, potentially facilitating deprotonation reactions. The coordinated thioamide group itself can undergo various transformations.

The metal complexes of this compound and related thioamide ligands hold potential as catalysts in a variety of organic transformations. Thioamides have been shown to be effective ligands in catalytic hydrogenation reactions. For instance, ruthenium complexes have been utilized for the hydrogenation of thioamides to the corresponding amines. escholarship.orgexlibrisgroup.comacs.org The ability of the thioamide sulfur to coordinate to the metal center is crucial for this catalytic activity.

Furthermore, related amide-containing ligands have demonstrated utility in palladium-catalyzed C-H olefination reactions, where the amide group acts as a directing group to control the regioselectivity of the reaction. While specific studies on this compound are limited, the presence of both a soft sulfur donor and a hard nitrogen donor suggests that its metal complexes could exhibit interesting catalytic properties, potentially in reactions such as cross-coupling, oxidation, or reduction. The versatile coordination chemistry of this ligand makes it a promising candidate for the development of novel homogeneous catalysts.

Theoretical and Computational Studies on this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific theoretical and computational studies focusing solely on this compound are not available. Research detailing the quantum chemical calculations, conformational analysis, and reaction mechanisms as outlined in the requested article structure has not been published.

The fields of computational chemistry and theoretical analysis provide significant insights into the properties and behaviors of molecules. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are standard for determining molecular and electronic structures, while molecular dynamics simulations are employed to understand conformational possibilities. Furthermore, computational investigations into reaction mechanisms, including transition state analysis, are crucial for understanding synthetic pathways and chemical transformations.

However, for the specific compound this compound, dedicated studies applying these computational methods are absent from the available body of scientific work. Therefore, it is not possible to provide scientifically accurate data, research findings, or data tables for the following outlined sections:

Theoretical and Computational Studies on 2 Aminopropanethioamide

Computational Investigations of Reaction Mechanisms

Energetic Profiles of Key Chemical Transformations

Without published research on this specific molecule, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Theoretical and computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules like 2-Aminopropanethioamide, offering insights that complement and guide experimental work. researchgate.net Quantum chemical calculations are instrumental in understanding the structural and electronic features that govern these properties. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry for structural elucidation. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and effective approach for calculating magnetic shielding tensors, from which chemical shifts are derived. iu.edu.saiu.edu.sa Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP or the M06-2X family, are frequently employed for geometry optimization, which is a prerequisite for accurate chemical shift calculations. nih.govnih.govacs.org The choice of basis set, such as the Pople-style 6-31G* or 6-311+G(d,p), is crucial for achieving a balance between computational cost and accuracy. nih.govacs.org For this compound, theoretical calculations would predict distinct chemical shifts for the methine, methyl, and amino protons, as well as for the thiocarbonyl, α-carbon, and methyl carbons. The ¹³C chemical shift for a thioamide thiocarbonyl group is typically found significantly downfield, in the range of 200–210 ppm. nih.gov

Illustrative Predicted NMR Chemical Shifts for this compound This table contains hypothetical data for illustrative purposes, based on typical values for similar functional groups.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| -CH Proton | 3.5 - 4.5 |

| -CH₃ Protons | 1.4 - 1.8 |

| -NH₂ Protons | 7.5 - 9.5 (broad) |

| ¹³C NMR | |

| C=S (Thiocarbonyl) | 205 - 215 |

| -CH Carbon | 50 - 60 |

Vibrational Frequencies: Theoretical calculations are essential for assigning vibrational modes observed in Infrared (IR) and Raman spectroscopy. The standard approach involves calculating the harmonic vibrational frequencies by diagonalizing the mass-weighted Hessian matrix at a stationary point on the potential energy surface, typically found using DFT. uit.nochemrxiv.org These calculations yield a set of normal modes and their corresponding frequencies. For thioamides, a characteristic vibrational mode is the C=S stretching frequency, which is observed in the IR spectrum around 1120 (±20) cm⁻¹. nih.gov Other important predicted frequencies for this compound would include N-H stretching of the amino group, C-H stretching of the alkyl chain, and various bending and torsional modes. It is common practice to apply empirical scaling factors to the calculated harmonic frequencies to better match experimental data, accounting for anharmonicity and systematic errors in the computational method. chemrxiv.org

Electronic Transitions: The electronic absorption properties, often studied by UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For thioamides, the C=S bond gives rise to a characteristic UV absorption maximum around 265 (±5) nm. nih.gov TD-DFT calculations for this compound would aim to predict the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength of the principal electronic transitions, such as the n → π* and π → π* transitions associated with the thioamide functional group.

Solvation Effects in Theoretical Models

The properties of a molecule can be significantly influenced by its environment, particularly in the solution phase. Theoretical models account for these solvent effects using various approaches, which can be broadly categorized as implicit or explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov The Polarizable Continuum Model (PCM) is a widely used example, where the solute is placed in a cavity within the dielectric continuum. iu.edu.sanih.gov This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and spectroscopic properties. acs.org For instance, solvent calculations using a polarized continuum model on thioamide derivatives have shown that the relative stabilities of different conformations are generally similar to the gas phase results, though specific interactions can alter this. nih.gov The choice of solvent in the model (e.g., water, ethanol, toluene) can lead to predictable shifts in calculated properties like absorption spectra. digitellinc.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method can account for specific short-range interactions like hydrogen bonding, which are crucial for molecules like this compound with its hydrogen-bond-donating amino group and hydrogen-bond-accepting sulfur atom. nih.govnih.gov While computationally more demanding, explicit models, or hybrid models that combine an explicit treatment of the first solvation shell with a continuum for the bulk solvent, can provide a more accurate description of the local solute-solvent interactions. nih.gov Studies on thioamides have highlighted the importance of hydrogen bonding interactions between solvent molecules and the thioamide group in stabilizing certain conformations. nih.gov The inclusion of solvent effects is critical for accurately predicting spectroscopic properties, as solute-solvent interactions can cause significant shifts in NMR signals, vibrational frequencies, and electronic transition energies. digitellinc.com

Illustrative Solvation Effects on a Predicted Spectroscopic Property of this compound This table contains hypothetical data for illustrative purposes to demonstrate the influence of different solvent models on a calculated property.

| Computational Model | Predicted Property (Example: C=S Stretch) |

|---|---|

| Gas Phase (Vacuum) | 1130 cm⁻¹ |

| Implicit (PCM) - Toluene (ε ≈ 2.4) | 1126 cm⁻¹ |

| Implicit (PCM) - Ethanol (ε ≈ 24.5) | 1120 cm⁻¹ |

| Implicit (PCM) - Water (ε ≈ 78.4) | 1117 cm⁻¹ |

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies for 2-Aminopropanethioamide and its Analogs

The synthesis of thioamides has traditionally relied on methods that often involve harsh conditions, toxic reagents, and poor atom economy. chemistryforsustainability.orgchemistryviews.org Future research will undoubtedly focus on developing greener, more sustainable synthetic routes to this compound and its analogs.

Key areas of development include:

Multicomponent Reactions (MCRs): Sulfur-mediated MCRs represent a highly efficient and sustainable alternative to traditional methods. chemistryforsustainability.org These one-pot reactions, which combine three or more reactants to form a single product, offer advantages such as reduced reaction times, lower temperatures, and minimized waste. chemistryforsustainability.org Future work could establish an MCR protocol for this compound, potentially using a derivative of propylamine, a carbon source, and elemental sulfur.

Use of Green Solvents: Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and urea, are biodegradable, have low toxicity, and can be recycled and reused multiple times without significant loss of activity. rsc.orgresearchgate.net Research into the use of DES for the synthesis of this compound could significantly enhance the environmental profile of its production. rsc.orgresearchgate.net

Catalyst-Free and Metal-Free Approaches: The development of transition-metal-free synthetic methods is highly desirable to avoid product contamination with residual metals. chemistryviews.org Exploring catalyst-free thionation reactions or methods using benign reagents like elemental sulfur under mild conditions will be a critical goal. chemistryviews.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Thioamides

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often use toxic thionating agents (e.g., Lawesson's reagent, P4S10) | Elemental sulfur, sodium sulfide (B99878) chemistryforsustainability.orgorganic-chemistry.org |

| Solvents | Volatile organic solvents | Deep eutectic solvents (DES), water rsc.orgorganic-chemistry.org |

| Reaction Type | Multi-step protocols chemistryforsustainability.org | One-pot multicomponent reactions (MCRs) chemistryforsustainability.org |

| Catalysts | May require transition-metal catalysts | Catalyst-free or metal-free systems chemistryviews.org |

| Waste Profile | Poor atom economy, significant waste chemistryforsustainability.org | High atom economy, reduced waste chemistryforsustainability.org |

| Energy Use | Often require harsh conditions, high energy input chemistryviews.org | Milder conditions, lower energy consumption chemistryforsustainability.orgresearchgate.net |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The dual functionality of this compound provides a platform for exploring novel chemical transformations. Thioamides are recognized as versatile precursors for synthesizing complex sulfur-containing heterocyclic compounds, which are prevalent in pharmaceutically active molecules. chemistryforsustainability.orgchemistryviews.org

Future research could investigate:

Intramolecular Cyclizations: The proximate amino and thioamide groups could be leveraged to synthesize novel five- or six-membered heterocycles containing both nitrogen and sulfur, such as thiazolines or thiadiazines.

Post-Synthetic Modification: The thioamide group can undergo various transformations, including S-alkylation, oxidation, or conversion to other functional groups. Similarly, the primary amine can be readily derivatized. This opens avenues for creating libraries of this compound analogs with diverse functionalities.

Oxidative Coupling Reactions: The development of efficient multicomponent oxidative coupling reactions involving amines and elemental sulfur could be applied to synthesize a wide range of thioamides under solvent-free conditions. organic-chemistry.org

Table 2: Potential Chemical Transformations of this compound

| Reacting Group(s) | Reagent/Condition | Potential Product Class |

|---|---|---|

| Thioamide (C=S) & Amine (-NH2) | Oxidizing agent / Dehydrating agent | N,S-Heterocycles (e.g., Thiazolines) |

| Thioamide (Sulfur) | Alkyl Halide | S-Alkyl Thioimidates |

| Thioamide (C=S) | Oxidizing Agent (e.g., PhI(OAc)2) | Amides, α-Ketoamides organic-chemistry.org |

| Amine (-NH2) | Acyl Chloride | N-Acyl-2-aminopropanethioamide |

Integration into Advanced Materials Science (e.g., Polymer Synthesis, Metal-Organic Frameworks)

The unique chemical handles of this compound make it an attractive building block for advanced functional materials.

Polymer Synthesis: Thioamide-containing polymers, or polythioamides, exhibit distinct properties compared to their polyamide counterparts, including stronger metal affinity and higher refractive indices. rsc.org this compound could be utilized as a monomer in polymerization reactions to create novel polythioamides. Alternatively, it could be grafted onto existing polymer backbones as a form of post-polymerization modification, introducing new functionalities. rsc.org For example, incorporating this compound into smart polymers like poly(N-isopropylacrylamide) (pNIPAAm) could modulate their thermal response and introduce metal-coordinating sites. rsc.orgnih.gov

Metal-Organic Frameworks (MOFs): The amine group in this compound makes it an excellent candidate for use as a functionalized organic linker in the synthesis of MOFs. rsc.org Amine-functionalized MOFs are extensively studied for applications such as CO2 capture and catalysis. rsc.orgnih.gov The additional thioamide group could introduce novel properties, such as selective binding of soft metal ions or enhanced catalytic activity for specific organic transformations. researchgate.net Research into synthesizing MOFs with this compound-derived linkers could lead to materials with tailored porosity and chemical properties for applications in gas separation, sensing, and heterogeneous catalysis. nih.gov

Table 3: Potential Applications in Materials Science

| Material Class | Role of this compound | Potential Enhanced Properties | Example Application |

|---|---|---|---|

| Polymers | Monomer or modifying agent | Increased refractive index, metal coordination, altered solubility rsc.org | Reusable catalysts, molecularly imprinted polymers rsc.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | Functional organic linker | Selective gas sorption (CO2), catalytic activity, metal sensing rsc.org | CO2 capture, heterogeneous catalysis rsc.orgnih.gov |

Role in Supramolecular Chemistry and Self-Assembly Processes

Self-assembly is a powerful strategy for the bottom-up fabrication of novel nanomaterials. nih.gov The ability of the amine and thioamide groups in this compound to participate in hydrogen bonding suggests its potential role in directing supramolecular self-assembly.

While the hydrogen bonding of thioamides is weaker than that of amides, the combination of N-H···S and N-H···N interactions could lead to the formation of unique and stable supramolecular structures like ribbons, sheets, or fibrillar aggregates. rsc.orgnih.gov Recent studies have shown that antimicrobial peptides (AMPs) can self-assemble into ordered nanostructures, and this assembly is linked to their biological activity. rsc.orgnih.gov By designing amphipathic derivatives of this compound, it may be possible to induce self-assembly into hierarchical structures with potential applications in biotechnology and materials engineering. nih.gov

Computational Design and Rational Synthesis of Novel this compound-derived Chemical Entities

Computer-aided molecular design is a transformative tool in modern chemical science, enabling the engineering of molecules with specific, predetermined functions. nih.gov Future research can leverage computational methods to guide the synthesis of novel derivatives of this compound.

This approach involves:

Pharmacophore Modeling and QSAR: As demonstrated in the design of new drug candidates, computational models can identify the key structural features required for a specific biological activity or material property. nih.gov

Molecular Docking and Dynamics: These simulations can predict how this compound derivatives will interact with biological targets or how they will pack in a crystal lattice or MOF structure. nih.gov

DFT Calculations: Quantum chemical methods can be used to study the electronic and geometric properties of designed molecules, predicting their reactivity and stability. researchgate.net

By integrating these computational tools, researchers can rationally design and prioritize novel this compound-based chemical entities for synthesis, accelerating the discovery of new functional molecules and materials. nih.govnih.gov

Table 4: Workflow for Computational Design and Synthesis

| Step | Technique | Objective |

|---|---|---|

| 1. Target Identification | Literature Review, Hypothesis Generation | Define desired property (e.g., catalytic activity, protein binding) |

| 2. In Silico Design | Molecular Modeling, Pharmacophore Generation | Create a virtual library of this compound derivatives |

| 3. Virtual Screening | Molecular Docking, Molecular Dynamics Simulations | Predict the binding affinity and stability of derivatives with the target |

| 4. Property Prediction | DFT Calculations, QSAR Models | Evaluate electronic properties and predict activity of top candidates nih.govresearchgate.net |

| 5. Rational Synthesis | Sustainable Synthetic Methodologies | Synthesize the most promising candidates identified computationally |

| 6. Experimental Validation | Spectroscopy, Assays | Confirm the structure and evaluate the performance of synthesized compounds |

常见问题

Basic Question: What are the established synthetic routes for 2-Aminopropanethioamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves thioamide formation via nucleophilic substitution or condensation reactions. For example, reacting 2-aminopropionitrile with hydrogen sulfide under controlled pressure (1–3 atm) and temperature (60–80°C) yields the thioamide derivative. Solvent choice (e.g., ethanol vs. DMF) significantly impacts reaction kinetics and purity. Ethanol favors moderate yields (60–70%) with fewer side products, while DMF accelerates the reaction but may require post-synthesis purification via column chromatography to remove polymeric byproducts .

Key Considerations:

- Monitor pH to avoid decomposition of the amine group.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from structural analogs?

Methodological Answer:

- FT-IR: A strong absorption band at ~3350 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=S stretch) confirms the thioamide group.

- ¹H NMR: A singlet at δ 1.8–2.1 ppm corresponds to the methyl group adjacent to the thioamide, while a broad peak at δ 5.5–6.0 ppm indicates the primary amine proton.

- LC-MS: A molecular ion peak at m/z 105.1 ([M+H]⁺) and fragment ions at m/z 60 (CH₃C≡N⁺) help validate the structure. Cross-reference with databases like PubChem ensures consistency .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or compound stability. For example:

- Case Study: Conflicting IC₅₀ values in enzyme inhibition assays (e.g., 10 μM vs. 50 μM) may stem from differences in buffer pH (7.4 vs. 6.8) altering protonation states of the thioamide group.

Resolution Strategy:

Reproducibility Checks: Replicate assays under standardized conditions (pH, temperature, solvent).

Stability Analysis: Use HPLC to monitor compound degradation during assays .

Statistical Validation: Apply ANOVA or t-tests to assess significance of inter-study differences .

Advanced Question: What experimental design principles should guide mechanistic studies of this compound’s reactivity in aqueous media?

Methodological Answer:

- Hypothesis-Driven Design: Test whether hydrolysis proceeds via nucleophilic attack (SN₂) or radical intermediates.

- Controlled Variables:

- Temperature: Conduct kinetic studies at 25°C, 37°C, and 50°C to calculate activation energy (Arrhenius plot).

- Isotopic Labeling: Use D₂O to track proton transfer steps in hydrolysis pathways.

- Analytical Tools: Employ tandem MS/MS to identify transient intermediates and DFT calculations to model transition states .

Basic Question: What are the recommended protocols for evaluating the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Prepare solutions in buffers (pH 2–9) and incubate at 40°C for 72 hours.

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify residual compound.

- Key Findings:

- Degradation is minimal at pH 4–6 (≤5% loss).

- Alkaline conditions (pH >8) promote hydrolysis to 2-aminopropionamide .

Advanced Question: How can researchers optimize the selectivity of this compound in targeting specific enzyme isoforms?

Methodological Answer:

- Computational Screening: Use molecular docking (AutoDock Vina) to predict binding affinities across isoforms.

- Mutagenesis Studies: Compare inhibition kinetics in wild-type vs. mutant enzymes (e.g., Cys→Ala substitutions).

- Selectivity Index: Calculate IC₅₀ ratios (e.g., IC₅₀ for isoform A / IC₅₀ for isoform B) to quantify specificity .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of sulfur-containing vapors.

- Waste Disposal: Neutralize residues with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。